Elcatonin acetate

Description

Properties

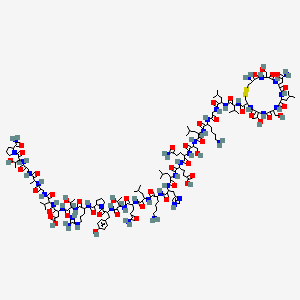

Molecular Formula |

C146H241N43O47S2 |

|---|---|

Molecular Weight |

3414.9 g/mol |

IUPAC Name |

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157) |

InChI Key |

JDJALSWDQPEHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Elcatonin Acetate on Osteoclasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a potent anti-resorptive agent used in the management of metabolic bone diseases such as osteoporosis. Its primary mechanism of action is the direct inhibition of osteoclasts, the principal cells responsible for bone resorption. Elcatonin binds with high affinity to the calcitonin receptor (CTR), a Class B G-protein coupled receptor (GPCR) on the osteoclast surface. This binding event triggers a cascade of intracellular signaling pathways, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), and secondarily by phospholipase C (PLC) and intracellular calcium. These signals converge to induce profound morphological and functional changes in the osteoclast, including the disruption of the cytoskeleton's actin ring, cessation of motility, inhibition of pre-osteoclast fusion, and suppression of bone matrix degradation. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Core Mechanism of Action on Osteoclasts

Elcatonin is a 32-amino acid peptide that mimics the effects of endogenous calcitonin but possesses enhanced stability due to the substitution of the disulfide bond with an ethylene (B1197577) linkage.[1][2] Its therapeutic effect is almost exclusively mediated through its interaction with osteoclasts.

Receptor Binding and Cellular Effects

The primary target of elcatonin is the calcitonin receptor (CTR), which is highly expressed on the plasma membrane of mature osteoclasts.[3][4] The binding of elcatonin to the CTR initiates a series of rapid and potent inhibitory effects:

-

Inhibition of Bone Resorption: The most immediate effect is the cessation of bone resorption. Elcatonin induces a rapid contraction of the osteoclast and the dissolution of the "actin ring"—a critical cytoskeletal structure that forms the sealing zone required for the secretion of acid and proteases onto the bone surface.[5][6] This disruption prevents the osteoclast from carrying out its resorptive function.

-

Inhibition of Osteoclast Motility: Within minutes of exposure, osteoclasts lose their motility, a phenomenon known as the "Q effect" (quiescence).[5] This is followed by a more gradual retraction of the cell body (the "R effect").

-

Inhibition of Osteoclastogenesis: Elcatonin can suppress the differentiation of pre-osteoclasts into mature, multinucleated osteoclasts. It has been shown to inhibit the fusion of pre-osteoclasts, leading to a decrease in the overall number of mature, resorbing osteoclasts.[7]

-

Promotion of Osteoclast Survival: Unlike bisphosphonates, which induce apoptosis, calcitonin and its analogues like elcatonin have been shown to inhibit osteoclast apoptosis, thereby promoting cell survival. This effect is mediated by distinct signaling pathways involving Erk and Bcl-2.[8]

Intracellular Signaling Pathways

The binding of elcatonin to the CTR, a GPCR, activates multiple intracellular signaling cascades.[4] The two principal pathways are the Gs/cAMP/PKA pathway and the Gq/PLC/Ca2+ pathway.

The Primary cAMP/PKA Pathway

The predominant signaling mechanism is mediated by the Gs alpha subunit of the associated G-protein.[1]

-

Activation: Elcatonin binding causes a conformational change in the CTR, activating the Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, leading directly to the disruption of the actin ring and the inhibition of bone resorption.[3][6]

The Secondary PLC/Ca2+ Pathway

The CTR can also couple to the Gq alpha subunit, activating the phospholipase C pathway.[4][9]

-

Activation: Elcatonin-CTR binding activates the Gq protein.

-

PLC Activation: The activated Gqα subunit stimulates Phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

-

Downstream Effects: While PKC activation also contributes to the inhibition of pit-forming activity, its effect on the actin ring is less pronounced than that of the PKA pathway.[5][6]

Quantitative Data Presentation

The biological activity of elcatonin has been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency and effects on bone turnover markers.

Table 1: In Vitro Potency of Elcatonin and Other Calcitonins

| Compound | Assay | Model | Potency (IC50) | Reference |

|---|---|---|---|---|

| Elcatonin (ELC) | Pit Formation Assay | Disaggregated Rat Osteoclasts | 0.015 pg/ml | [10] |

| Salmon Calcitonin (sCT) | Pit Formation Assay | Disaggregated Rat Osteoclasts | 0.003 pg/ml | [10] |

| Elcatonin (ELC) | PTH-Stimulated 45Ca Release | Fetal Rat Bone | 4.8 pM | [10] |

| Salmon Calcitonin (sCT) | PTH-Stimulated 45Ca Release | Fetal Rat Bone | 5.5 pM |[10] |

Table 2: Effects of Elcatonin on Bone Resorption Markers

| Study Type | Model / Population | Elcatonin Dose | Marker | Result | Reference |

|---|---|---|---|---|---|

| Preclinical | Mice with bone injuries | Not specified | Urinary CTX | Prevented injury-induced increase | [11] |

| Preclinical | Mice with skeletal unloading | 20 U/kg (3x/week) | Plasma TRACP-5b | Significantly lower vs. vehicle | [7] |

| Clinical | Women with vertebral fractures | 20 U IM (weekly) | Serum TRACP-5b | Significantly reduced vs. NSAID group at ≥3 months | [12] |

| Clinical | Elderly osteopenic women | 200 IU nasal spray (daily) | Serum CTX | ~33% maximum decrease from baseline at 6 months |[13] |

Experimental Protocols

The study of elcatonin's effects on osteoclasts relies on a set of established in vitro assays. Below are detailed methodologies for the most critical experiments.

Osteoclastogenesis and TRAP Staining Assay

This assay assesses the ability of a compound to influence the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

Methodology:

-

Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.

-

Precursor Culture: Culture BMMs in α-MEM with 10% FBS and 30 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 2-3 days to generate osteoclast precursors.

-

Differentiation: Re-plate the adherent precursors and culture for 4-6 days in media containing 30 ng/mL M-CSF and 50 ng/mL Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This induces differentiation into osteoclasts.

-

Treatment: Add this compound at desired concentrations to the culture medium during the differentiation period.

-

Fixation: After the culture period, wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

TRAP Staining: Stain the fixed cells for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A). TRAP-positive cells will appear red/purple.

-

Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope. A reduction in MNCs in elcatonin-treated wells indicates inhibition of osteoclastogenesis.

Bone Resorption Pit Assay

This functional assay directly measures the bone-resorbing activity of mature osteoclasts.

Methodology:

-

Substrate Preparation: Place sterile dentine slices or bone-mimicking calcium phosphate-coated coverslips into a 96-well plate.

-

Cell Seeding: Generate mature osteoclasts as described in section 5.1 and seed them onto the prepared substrates.

-

Treatment: Allow cells to adhere and begin resorption for 24-48 hours. Then, treat with various concentrations of this compound for an additional 24-48 hours.

-

Cell Removal: Terminate the assay by removing the cells from the substrate. This is typically achieved by sonication in water or treatment with bleach/ammonium hydroxide.

-

Pit Visualization: Stain the resorption pits. For dentine slices, use 1% toluidine blue, which will stain the resorbed areas dark blue. For calcium phosphate (B84403) coatings, silver nitrate (B79036) (Von Kossa stain) can be used, which stains the unresorbed mineral black.

-

Quantification: Capture images of the stained substrates using a microscope. Use image analysis software (e.g., ImageJ) to quantify the total resorbed area (pit area) per slice. A decrease in pit area in treated wells indicates inhibition of osteoclast function.

References

- 1. What is the mechanism of Elcatonin? [synapse.patsnap.com]

- 2. What is Elcatonin used for? [synapse.patsnap.com]

- 3. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcitonin controls bone formation by inhibiting the release of sphingosine 1-phosphate from osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute effects of calcitonin nasal spray on serum C-telopeptide of type 1 collagen (CTx) levels in elderly osteopenic women with increased bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Elcatonin Acetate: A Technical Guide to Structure and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcatonin, a synthetic analogue of eel calcitonin, is a polypeptide hormone utilized in the treatment of hypercalcemia and Paget's disease of bone. Its therapeutic efficacy is intrinsically linked to its molecular structure and chemical stability. This technical guide provides an in-depth overview of the structural characteristics of Elcatonin acetate (B1210297) and a comprehensive analysis of its chemical stability profile. The information presented herein is intended to support research, development, and quality control activities related to this important therapeutic agent.

Structure of Elcatonin Acetate

Elcatonin is a 31-amino acid polypeptide with a molecular formula of C148H244N42O47 and a molecular mass of approximately 3363.8 g/mol .[1] The primary amino acid sequence of Elcatonin is as follows:

Ser-Asn-Leu-Ser-Thr-Asu-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Val-Gly-Ala-Gly-Thr-Pro-NH2 [1]

A key structural modification that distinguishes Elcatonin from natural eel calcitonin, and enhances its stability, is the replacement of the disulfide bond between the first and seventh amino acid residues (Cysteine in the native peptide) with a chemically more robust ethylene (B1197577) bridge. This is achieved by incorporating aminosuberic acid (Asu) at the seventh position and forming a cyclo(Ser2-Asu7) structure. This modification significantly contributes to the molecule's resistance to degradation.

Chemical Stability of this compound

The chemical stability of this compound is a critical attribute that influences its shelf-life, formulation development, and therapeutic performance. Stability is assessed under various environmental conditions to understand its degradation pathways and kinetics.

General Stability Profile

Lyophilized this compound exhibits good stability, allowing for practical storage and handling. General stability recommendations are summarized in the table below.

| Form | Storage Condition | Duration |

| Lyophilized Powder | Room Temperature | 3 weeks[1][2] |

| Lyophilized Powder | Desiccated, below -18°C | Long-term[1][2] |

| Reconstituted Solution | 4°C | 2-7 days[1][2] |

| Reconstituted Solution | Below -18°C | Future use (carrier protein recommended)[1][2] |

Stability in Injectable Formulation

A study on an Elcatonin injectable formulation provides insight into its stability in a liquid dosage form. The following table summarizes the remaining percentage of Elcatonin after 6 months of storage at 40°C and 75% relative humidity (RH) in different formulations.

| Formulation Component | Remaining Elcatonin (%) |

| Gelatin | 98.9 |

| Human Serum Albumin | 97.3 |

| Dextran 40 | 98.5 |

Data extracted from patent information.

Forced Degradation Studies: A Methodological Overview

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific quantitative data for Elcatonin under all stress conditions is not extensively published, this section outlines the typical experimental protocols that would be employed.

General Protocol for Forced Degradation

A solution of this compound would be subjected to the following stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating.

-

Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples would be collected at various time points and analyzed by a stability-indicating method, typically HPLC.

Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any degradation products.

Typical HPLC Method Parameters

A reverse-phase HPLC method with UV detection is commonly used for peptide analysis. The following table outlines a typical starting point for method development.

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Optimized to resolve the main peak from all degradation products |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210-220 nm |

| Column Temperature | 25-40°C |

| Injection Volume | 10-20 µL |

Method Validation

The developed HPLC method would be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Key Processes

Calcitonin Receptor Signaling Pathway

Elcatonin exerts its biological effects by binding to the calcitonin receptor, a G-protein coupled receptor. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Caption: Calcitonin Receptor Signaling Pathway.

Workflow for Stability-Indicating Method Development

The development and validation of a stability-indicating HPLC method is a systematic process to ensure the method is suitable for its intended purpose.

Caption: Stability-Indicating Method Workflow.

Conclusion

This compound's enhanced stability, conferred by the replacement of the disulfide bridge with an ethylene bridge, is a key feature that underpins its clinical utility. A thorough understanding of its stability profile through rigorous forced degradation studies and the use of validated stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of Elcatonin-containing drug products. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to effectively characterize and control this important therapeutic peptide.

References

The Synthetic Genesis of Elcatonin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcatonin, a synthetic analog of eel calcitonin, is a potent polypeptide hormone utilized in the treatment of hypercalcemia and Paget's disease of bone. Its enhanced stability compared to native calcitonin is attributed to the replacement of the disulfide bridge between the first and seventh amino acid residues with a chemically robust carba-analog, specifically an aminosuberic acid (Asu) linkage. This modification prevents the in vivo reduction of the disulfide bond, leading to a longer biological half-life and sustained therapeutic activity. This technical guide provides an in-depth exploration of the synthetic origin of Elcatonin acetate (B1210297), detailing the probable synthetic strategies, experimental protocols, and analytical characterization.

Synthetic Strategy: A Convergent Approach

The chemical synthesis of Elcatonin, a 31-amino acid polypeptide, is most efficiently achieved through a convergent fragment condensation strategy. This approach involves the separate synthesis of two key fragments: the N-terminal cyclic fragment containing the characteristic aminosuberic acid residue and the C-terminal linear peptide fragment. These fragments are then coupled in solution, followed by final deprotection and purification to yield the active pharmaceutical ingredient.

A generalized workflow for the synthesis of Elcatonin acetate is depicted below:

Caption: Generalized workflow for the convergent synthesis of this compound.

Experimental Protocols

The following sections outline the probable experimental methodologies for the key stages of this compound synthesis. These protocols are based on established principles of peptide chemistry and may require optimization for specific laboratory conditions and scales.

Synthesis of the C-Terminal Fragment (Eel Calcitonin 10-32) by Solid-Phase Peptide Synthesis (SPPS)

The linear C-terminal fragment of Elcatonin, corresponding to residues 10-32 of eel calcitonin, is typically synthesized using automated solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the C-terminal sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove residual scavengers and cleavage by-products.

-

Purification: The crude C-terminal fragment is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the N-Terminal Cyclic Fragment (1-9)

The synthesis of the N-terminal fragment containing the aminosuberic acid (Asu) moiety is a multi-step process that involves the synthesis of the protected Asu building block, linear peptide assembly in solution, and subsequent intramolecular cyclization.

Protocol:

-

Synthesis of Protected Aminosuberic Acid: The key building block, a suitably protected derivative of aminosuberic acid (e.g., Boc-Asu(OtBu)-OH), is synthesized from a commercially available precursor. This involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the side-chain carboxyl group as a tert-butyl ester.

-

Linear Peptide Synthesis: The linear nonapeptide (sequence 1-9) is assembled using solution-phase peptide synthesis techniques. This involves the sequential coupling of protected amino acids, including the synthesized Boc-Asu(OtBu)-OH, using standard coupling reagents.

-

Deprotection and Activation: The terminal protecting groups of the linear peptide are selectively removed to expose the N-terminal amino group and the C-terminal carboxyl group. The carboxyl group is then activated to facilitate intramolecular cyclization.

-

Intramolecular Cyclization: The cyclization is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is used to promote the formation of the cyclic peptide.

-

Purification: The crude cyclic N-terminal fragment is purified by preparative RP-HPLC.

Fragment Condensation and Final Purification

The final stage of the synthesis involves the coupling of the two purified fragments followed by global deprotection and final purification.

Protocol:

-

Fragment Coupling: The purified cyclic N-terminal fragment (with an activated C-terminal carboxyl group) and the purified linear C-terminal fragment (with a free N-terminal amino group) are dissolved in a suitable organic solvent. A coupling reagent is added to facilitate the formation of the amide bond between the two fragments.

-

Global Deprotection: Any remaining side-chain protecting groups on the coupled peptide are removed using a strong acid, such as TFA.

-

Preparative HPLC Purification: The crude full-length Elcatonin is subjected to preparative RP-HPLC to isolate the desired product from unreacted fragments and other impurities. A gradient of acetonitrile (B52724) in water containing a small amount of TFA is typically used as the mobile phase.

-

Salt Exchange and Lyophilization: The purified Elcatonin trifluoroacetate (B77799) salt is converted to the acetate salt using a suitable ion-exchange resin or by repeated lyophilization from an acetic acid solution. The final product is obtained as a white, fluffy powder after lyophilization.

Quantitative Data

The following table summarizes the expected, though not definitively reported in a single public source, quantitative data for the synthesis of this compound. Actual yields and purities will vary depending on the specific reaction conditions and purification protocols employed.

| Synthesis Stage | Parameter | Typical Value |

| C-Terminal Fragment (SPPS) | Crude Yield | 60-80% |

| Purity after Cleavage | 50-70% | |

| Purified Yield | 20-40% | |

| Purity after HPLC | >95% | |

| N-Terminal Cyclic Fragment | Overall Yield | 10-20% |

| Purity after HPLC | >98% | |

| Fragment Condensation | Coupling Yield | 40-60% |

| Final Product | Overall Yield | 5-10% |

| Purity (API) | >99% |

Analytical Characterization

The identity and purity of synthetic this compound are confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of purification steps.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity.

-

Amino Acid Analysis (AAA): Confirms the amino acid composition of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, confirming the correct sequence and stereochemistry.

Calcitonin Receptor Signaling Pathway

Elcatonin exerts its biological effects by binding to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In some cell types, the CTR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Caption: Simplified signaling pathway of the Calcitonin Receptor upon binding of Elcatonin.

Conclusion

The synthetic origin of this compound is a testament to the advancements in peptide chemistry. The convergent fragment condensation strategy, combining the strengths of both solid-phase and solution-phase synthesis, allows for the efficient and controlled production of this complex therapeutic peptide. The key innovation lies in the incorporation of a stable aminosuberic acid linkage, which imparts enhanced stability and therapeutic efficacy. A thorough understanding of its synthesis and characterization is crucial for ensuring the quality, safety, and efficacy of this important pharmaceutical agent.

Elcatonin acetate versus endogenous calcitonin bioactivity

An In-Depth Technical Guide to the Comparative Bioactivity of Elcatonin Acetate (B1210297) and Endogenous Calcitonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the biological activity of elcatonin acetate, a synthetic calcitonin analogue, and endogenous human calcitonin. The document outlines the fundamental mechanism of action, presents a comparative analysis of bioactivity based on key preclinical studies, and details the experimental protocols used to generate this data.

Introduction

Endogenous human calcitonin (hCT) is a 32-amino acid peptide hormone secreted by the parafollicular cells (C-cells) of the thyroid gland. It plays a role in calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption.[1] Elcatonin is a synthetic analogue of eel calcitonin, which has been modified for enhanced stability.[2][3] Specifically, the disulfide bond between cysteine residues at positions 1 and 7, which is characteristic of natural calcitonins, is replaced by a more stable ethylene (B1197577) bridge.[3] This modification grants elcatonin superior resistance to degradation while retaining the biological activity of the parent molecule.[3][4]

Direct quantitative comparisons of the bioactivity of this compound against endogenous human calcitonin are limited in publicly accessible literature. Therefore, this guide leverages data comparing elcatonin to salmon calcitonin (sCT), a well-characterized and highly potent analogue that is known to be significantly more potent than hCT.[1][4]

Mechanism of Action: The Calcitonin Receptor and Signaling Pathways

Both endogenous calcitonin and elcatonin exert their effects by binding to the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family.[5] The CTR is predominantly expressed on the surface of osteoclasts.[3]

Upon ligand binding, the CTR primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of Protein Kinase A (PKA), and subsequent signaling cascades that result in the inhibition of osteoclast function and bone resorption.[1] The CTR can also couple to the Gq alpha subunit (Gαq), activating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[6]

Comparative Bioactivity Analysis

The bioactivity of calcitonin analogues is primarily assessed through in vitro assays measuring the inhibition of bone resorption and in vivo assays measuring the reduction of serum calcium (hypocalcemia).

This compound vs. Salmon Calcitonin (sCT)

A key pharmacological evaluation provides a direct comparison between elcatonin (ELC) and salmon calcitonin (sCT).[7] The results from in vitro and in vivo assays are summarized below.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data from comparative studies.

| In Vitro Assay | Parameter | Salmon Calcitonin (sCT) | Elcatonin (ELC) | Reference |

| Disaggregated Rat Osteoclast Pit Formation | IC₅₀ (pg/mL) | 0.003 | 0.015 | [7] |

| PTH-Stimulated ⁴⁵Ca Release | IC₅₀ (pM) | 5.5 | 4.8 | [7] |

| In Vivo Assay | Parameter | Salmon Calcitonin (sCT) | Elcatonin (ELC) | Reference |

| Rat Hypocalcemia Bioassay | Dose for 15% ↓ in Serum Ca²⁺ (mg/kg) | 33.9 | 25.2 | [7] |

In vitro, sCT was slightly more potent in inhibiting osteoclast pit formation, while elcatonin was slightly more potent in inhibiting PTH-stimulated calcium release.[7] However, in the in vivo rat hypocalcemia bioassay, elcatonin demonstrated significantly increased potency compared to sCT.[7] This enhanced in vivo performance is likely attributable to elcatonin's greater biological stability conferred by its modified chemical structure.

Relative Potency to Endogenous Human Calcitonin (hCT)

There is a well-established hierarchy of potency among calcitonin analogues, with salmon calcitonin being substantially more potent than human calcitonin.[1][4][8] Studies in humans have demonstrated a potency order of sCT > hCT.[8] Given that elcatonin's bioactivity is comparable and, in some in vivo measures, superior to that of sCT, it can be concluded that elcatonin is also significantly more potent than endogenous human calcitonin.

The enhanced stability of elcatonin leads to a longer plasma half-life and more sustained interaction with the calcitonin receptor, translating to greater overall biological effect.

Experimental Protocols

The assessment of calcitonin bioactivity relies on standardized in vitro and in vivo assays. The following are generalized methodologies for key experiments.

In Vitro Osteoclast Resorption Pit Assay

This assay directly measures the primary therapeutic effect of calcitonin: the inhibition of bone resorption by osteoclasts.

-

Cell Isolation: Osteoclasts are isolated from the long bones of neonatal rats or rabbits.

-

Cell Culture: The isolated cells are cultured on thin slices of cortical bone or dentine.

-

Treatment: Cultures are treated with a range of concentrations of this compound and the reference calcitonin (e.g., sCT or hCT) for 24-48 hours.

-

Pit Visualization: After incubation, cells are removed from the bone slices, and the surface is stained (e.g., with toluidine blue) to visualize the resorption pits created by osteoclasts.

-

Quantification: The number and area of resorption pits are quantified using image analysis software.

-

Data Analysis: The concentration of each compound that causes 50% inhibition of resorption activity (IC₅₀) is calculated from the dose-response curve.

In Vitro cAMP Accumulation Assay

This assay quantifies the activation of the primary signaling pathway for the calcitonin receptor.

-

Cell Line Selection: A cell line expressing the calcitonin receptor is used, such as the human breast cancer cell line T47D or a recombinant cell line (e.g., CHO or HEK293 cells) stably transfected with the human CTR.[4]

-

Cell Culture and Plating: Cells are cultured to confluence and plated into multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Cells are stimulated with various concentrations of this compound or the reference calcitonin for a short period (e.g., 10-30 minutes).

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or HTRF-based assay.

-

Data Analysis: Dose-response curves are generated, and the half-maximal effective concentration (EC₅₀) for each compound is determined.

In Vivo Rat Hypocalcemia Bioassay

This is the standard in vivo assay for determining the biological potency of calcitonin preparations.

-

Animal Model: Young male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization and Fasting: Animals are acclimatized and may be fasted overnight to ensure a stable baseline serum calcium level.

-

Dosing: Groups of rats are administered a single intravenous (IV) or subcutaneous (SC) injection of either vehicle control, a reference standard calcitonin, or various doses of this compound.

-

Blood Sampling: Blood samples are collected at a fixed time point after injection, typically 60 minutes, which corresponds to the time of maximal effect.

-

Calcium Measurement: Serum is separated from the blood samples, and the total calcium concentration is measured using a calcium analyzer or colorimetric assay.

-

Data Analysis: The percentage decrease in serum calcium from the vehicle control group is calculated for each dose. A log-dose-response curve is constructed to determine the potency, often expressed as the dose required to produce a specific level of hypocalcemia (e.g., 15% reduction).[7]

Conclusion

This compound is a highly potent calcitonin receptor agonist. Quantitative data from preclinical studies demonstrates that its bioactivity is comparable to, and in key in vivo models, superior to that of salmon calcitonin.[7] Given that salmon calcitonin is significantly more potent than endogenous human calcitonin, it is evident that elcatonin possesses a substantially greater biological activity than hCT.[8] The enhanced stability of elcatonin, resulting from its modified chemical structure, is the primary factor contributing to its robust and prolonged in vivo efficacy, making it an effective therapeutic agent for conditions characterized by excessive bone resorption.

References

- 1. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. scienceopen.com [scienceopen.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of different calcitonins in men - PubMed [pubmed.ncbi.nlm.nih.gov]

Elcatonin Acetate: A Technical Guide on Pharmacokinetics and In Vivo Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcatonin acetate (B1210297) is a synthetic analogue of eel calcitonin, a 32-amino acid polypeptide hormone.[1][2] It is distinguished from its natural counterpart by the replacement of the disulfide bond between cysteine residues at positions 1 and 7 with a stable carbon-nitrogen bond ([Asu1,7]-eel calcitonin).[1][3] This structural modification enhances its stability.[4] Elcatonin is primarily utilized in the treatment of diseases characterized by high bone turnover, such as osteoporosis, Paget's disease of bone, and hypercalcemia.[4] Its therapeutic effects stem from its ability to inhibit osteoclast-mediated bone resorption and its analgesic properties, which are beneficial for patients with bone pain.[3][4][5]

Pharmacokinetic Profile

The study of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.[6] Understanding these processes is critical for optimizing therapeutic regimens.

Absorption

Elcatonin is typically administered via injection (intramuscular or subcutaneous) due to rapid inactivation when given orally.[4][7]

-

Intramuscular Injection: Following intramuscular administration in healthy adults, serum drug concentrations peak approximately 30 minutes post-injection.[3] The therapeutic effect can last for about 120 minutes.[3] The bioavailability for injected calcitonins is reported to be around 70%.[7]

-

Nasal Administration: Elcatonin can also be absorbed through the nasal mucosa, offering a non-invasive alternative.[7][8] Studies in rabbits have shown that co-administration with absorption enhancers, such as sodium decanoate, or protease inhibitors can significantly increase its absorption and pharmacodynamic effect (hypocalcemic effect).[8]

Distribution

Once absorbed, elcatonin is distributed throughout the body via the bloodstream.[9] For calcitonins in general, plasma protein binding is estimated to be between 30% and 40%.[7]

Metabolism

Calcitonins, including elcatonin, are rapidly metabolized, primarily in the kidneys.[7] Metabolism also occurs in the blood and peripheral tissues.[7] The metabolic process breaks down the polypeptide into inactive metabolites.[7]

Excretion

The primary route of elimination for elcatonin and its inactive metabolites is through the kidneys via urine.[7] A small proportion of the unchanged drug is also excreted in the urine.[7]

In Vivo Half-Life

The elimination half-life is a key parameter indicating the time it takes for the drug concentration in the body to be reduced by half. For elcatonin, the elimination half-life after intramuscular injection in healthy human subjects is approximately 4.8 hours .[3][7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for elcatonin.

| Pharmacokinetic Parameter | Value | Route of Administration | Species | Reference |

| Time to Peak Concentration (Tmax) | ~30 minutes | Intramuscular | Human | [3] |

| Elimination Half-Life (t½) | ~4.8 hours | Intramuscular | Human | [3][7] |

| Bioavailability | ~70% | Injection | Not Specified | [7] |

| Plasma Protein Binding | 30% - 40% | Not Specified | Not Specified | [7] |

Mechanism of Action and Signaling Pathway

Elcatonin exerts its therapeutic effects by mimicking the action of endogenous calcitonin.[4]

-

Primary Action: The principal mechanism involves binding to calcitonin receptors (CTR), which are predominantly located on the surface of osteoclasts, the cells responsible for bone resorption.[4][5] This binding inhibits the activity and proliferation of osteoclasts.[3][5]

-

Signaling Cascade: At the molecular level, the binding of elcatonin to its G-protein coupled receptor activates a signaling cascade.[5] This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which is involved in activating the cellular machinery for bone resorption.[5] By inhibiting this pathway, elcatonin effectively suppresses bone degradation.[5]

-

Renal Effects: Elcatonin also influences renal function by enhancing the excretion of calcium, phosphate, and sodium, which helps to lower their levels in the blood.[5]

Experimental Protocols

Determining the pharmacokinetic profile of elcatonin involves both in vivo studies and sophisticated analytical methods for quantification.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical or clinical pharmacokinetic study follows a structured workflow to determine parameters like half-life, Cmax, and Tmax.

-

Subject Selection & Dosing: A cohort of subjects (e.g., healthy human volunteers or animal models like rabbits) is selected.[3][8][10] Elcatonin acetate is administered, typically via a specific route such as intramuscular injection.[3]

-

Sample Collection: Biological samples, most commonly blood, are collected at predefined time points after administration.[3]

-

Sample Processing: Plasma or serum is separated from the collected blood samples. For tissue distribution studies, tissues may be homogenized.[11] Protein precipitation is often performed to remove interfering proteins.[12]

-

Analyte Quantification: The concentration of elcatonin in the processed samples is measured using a validated analytical method.

-

Data Analysis: The resulting concentration-time data is plotted and analyzed using pharmacokinetic models to calculate key parameters.

Analytical Methods for Quantification

Accurate quantification of elcatonin, a polypeptide, in complex biological matrices requires highly sensitive and specific analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique used to separate peptide fragments after proteolytic digestion.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with a mass spectrometer, particularly using electrospray ionization (LC/ESI-MS), is a powerful method for elcatonin analysis.[1] This technique allows for the separation of tryptic digest fragments by HPLC, followed by online detection and molecular weight determination by the mass spectrometer.[1] Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide fragments, confirming the identity and integrity of the drug.[1][12]

-

Sample Preparation for LC-MS:

-

Protein Precipitation: To prepare biological fluids like plasma for analysis, a protein precipitation step is typically performed using a solvent such as acetonitrile (B52724) or methanol.[12]

-

Solid-Phase Extraction (SPE): For further clean-up and concentration of the analyte, SPE with a C18 cartridge can be employed. The sample is loaded, washed to remove interferences, and then the analyte is eluted with a stronger organic solvent.[12]

-

Enzymatic Digestion: For structural characterization or quantification via a bottom-up proteomics approach, elcatonin is digested with specific proteases like trypsin or protease V8.[1] The resulting fragments are then analyzed.[1]

-

Conclusion

This compound exhibits a predictable pharmacokinetic profile when administered parenterally. With an intramuscular elimination half-life of approximately 4.8 hours, it allows for effective therapeutic regimens in the management of osteoporosis and other metabolic bone diseases.[3][7] Its primary mechanism of action is the direct inhibition of osteoclasts via the calcitonin receptor-mediated cAMP signaling pathway.[5] The quantification and characterization of elcatonin in biological systems are reliably achieved through advanced analytical methods, predominantly LC-MS, which provide the necessary sensitivity and specificity for detailed pharmacokinetic and metabolic studies.

References

- 1. Analytical strategies in the structural characterization of elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elcatonin - Wikipedia [en.wikipedia.org]

- 3. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]

- 4. What is Elcatonin used for? [synapse.patsnap.com]

- 5. What is the mechanism of Elcatonin? [synapse.patsnap.com]

- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Studies of drug delivery systems for a therapeutic agent used in osteoporosis. II. Enhanced absorption of elcatonin from nasal mucosa in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.lww.com [downloads.lww.com]

- 10. Effect of Systemic Calcitonin Delivery with and Without Adjunct Local Platelet-rich Fibrin Therapy on Osseointegration in Ovariectomized Osteoporotic Rabbits: A Scanning Electron Microscopy-based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Elcatonin Acetate and its Interaction with the Calcitonin Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Elcatonin acetate (B1210297) to its receptor, detailing the experimental methodologies used to quantify this interaction and the subsequent intracellular signaling cascades. Elcatonin, a synthetic analogue of eel calcitonin, is a potent inhibitor of osteoclast-mediated bone resorption and is utilized in the treatment of metabolic bone diseases such as osteoporosis.

Quantitative Analysis of Elcatonin Receptor Binding Affinity

The binding affinity and functional potency of Elcatonin have been evaluated in various in vitro systems. The following tables summarize the key quantitative data from comparative studies involving Elcatonin and other calcitonin analogues.

| Compound | Assay | Species | IC50 (pg/mL) | IC50 (pM) | Reference |

| Elcatonin (ELC) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.015 | - | McSheehy et al., Bone, 1995[1] |

| Salmon Calcitonin (sCT) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.003 | - | McSheehy et al., Bone, 1995[1] |

| SB 205614 (ELC analogue) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.064 | - | McSheehy et al., Bone, 1995[1] |

| Compound | Assay | Species | IC50 (pM) | Reference |

| Elcatonin (ELC) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 4.8 | McSheehy et al., Bone, 1995[1] |

| Salmon Calcitonin (sCT) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 5.5 | McSheehy et al., Bone, 1995[1] |

| SB 205614 (ELC analogue) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 12.9 | McSheehy et al., Bone, 1995[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments cited in the literature for assessing the effects of Elcatonin on osteoclast function.

Disaggregated Rat Osteoclast Pit Formation Assay

This assay directly measures the inhibitory effect of compounds on the bone-resorbing activity of osteoclasts.

a. Osteoclast Isolation:

-

Osteoclasts are isolated from the long bones of neonatal rats.

-

The bone marrow is flushed, and the bones are minced and curetted to release osteoclasts.

-

The resulting cell suspension is then settled on cortical bone slices.

b. Resorption Assay:

-

Disaggregated rat osteoclasts are cultured on cortical bone slices.

-

The cells are treated with varying concentrations of Elcatonin, salmon calcitonin, or other analogues.

-

After a 24-hour incubation period, the bone slices are cleaned to remove the cells.

-

The resorption pits are visualized and quantified using microscopy.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the bone resorption activity.

Workflow for Disaggregated Rat Osteoclast Pit Formation Assay

References

Elcatonin Acetate: A Deep Dive into its Cellular Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a polypeptide hormone drug primarily utilized for the treatment of osteoporosis and pain associated with it.[1][2] Its therapeutic efficacy stems from its potent ability to inhibit osteoclast-mediated bone resorption.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways activated by Elcatonin acetate, offering a comprehensive resource for researchers in bone biology and drug development.

This compound exerts its effects by binding to the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) superfamily.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the activation of the adenylyl cyclase and phospholipase C pathways, and also involves the mitogen-activated protein kinase (MAPK) cascade. Furthermore, the analgesic properties of Elcatonin are linked to its influence on the central nervous system, particularly the serotonergic pathways.[5]

Core Signaling Pathways Activated by this compound

This compound's binding to the calcitonin receptor triggers a multifaceted signaling network. The primary pathways initiated are the Gs/cAMP/PKA and Gq/PLC/PKC pathways. These can subsequently influence other signaling cascades, including the MAPK/ERK pathway. Emerging research also points to the potential involvement of β-arrestin-mediated signaling.

The cAMP/PKA Pathway: A Primary Mediator of Elcatonin's Action

The most well-established signaling cascade activated by Elcatonin is the Gs protein-coupled pathway leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA).

-

Mechanism: Upon Elcatonin binding, the calcitonin receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates a variety of downstream target proteins, culminating in the inhibition of osteoclast function.

The PLC/PKC Pathway and Intracellular Calcium Mobilization

In addition to coupling to Gs proteins, the calcitonin receptor can also activate the Gq protein pathway, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.

-

Mechanism: Activation of the CTR by Elcatonin can stimulate Gq proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This pathway also contributes to the overall cellular response to Elcatonin, including the modulation of osteoclast activity.

The MAPK/ERK Pathway: A Point of Signal Integration

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also implicated in the cellular response to calcitonin receptor activation. The activation of ERK can be a point of convergence for the cAMP/PKA and PLC/PKC pathways.

-

Mechanism: The precise mechanism of ERK activation by the calcitonin receptor is still under investigation. Evidence suggests that both PKA and PKC can, through a series of intermediate steps, lead to the phosphorylation and activation of ERK1/2.[6] Additionally, β-arrestins, which are recruited to activated GPCRs, can act as scaffolds for components of the MAPK cascade, providing another potential route for ERK activation.[7][8][9] Activated ERK can then translocate to the nucleus and regulate gene expression, influencing longer-term cellular processes.

Quantitative Data on Elcatonin and Analogue Signaling

While specific quantitative data for this compound is limited in the literature, studies on calcitonin and its analogues provide valuable insights into the potency and dynamics of these signaling pathways.

| Ligand | Pathway/Effect | Parameter | Value | Cell Type/System | Reference |

| Elcatonin | Osteoclast Resorption | IC50 | 0.015 pg/ml | Disaggregated rat osteoclasts | [10] |

| Salmon Calcitonin | cAMP Accumulation | EC50 | 0.06 nM | Recombinant human calcitonin receptor transfectants | [11] |

| Salmon Calcitonin | Intracellular Calcium Mobilization | EC50 | 6 nM | Recombinant human calcitonin receptor transfectants | [11] |

| Calcitonin | IL-6 Production | - | Concentration-dependent increase | Pituitary folliculo-stellate cell line (TtT/GF) | [12] |

| Elcatonin | Bone Pain (VAS) | - | Significant reduction compared to NSAIDs | Postmenopausal women with osteoporotic vertebral fractures | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to investigate the cellular signaling pathways of this compound.

In Vitro Osteoclast Resorption (Pit) Assay

This assay is fundamental for assessing the primary therapeutic effect of Elcatonin – the inhibition of bone resorption.

-

Objective: To quantify the inhibitory effect of Elcatonin on the resorptive activity of osteoclasts.

-

Methodology:

-

Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on bone slices or a synthetic calcium phosphate (B84403) surface.

-

Osteoclast Differentiation: Induce differentiation of precursors into mature, multinucleated osteoclasts using appropriate cytokines (e.g., M-CSF and RANKL).

-

Treatment: Treat the mature osteoclast cultures with varying concentrations of this compound.

-

Resorption Assessment: After a defined incubation period, remove the osteoclasts and visualize the resorption pits using staining methods (e.g., toluidine blue) or scanning electron microscopy.

-

Quantification: Quantify the area and/or number of resorption pits to determine the extent of bone resorption and calculate the IC50 of Elcatonin.[13]

-

cAMP Accumulation Assay

This assay measures the production of the second messenger cAMP, providing a direct readout of Gs protein activation.

-

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to Elcatonin.

-

Methodology:

-

Cell Culture: Culture cells expressing the calcitonin receptor (e.g., osteoclasts or a recombinant cell line).

-

Treatment: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with a range of Elcatonin concentrations for a defined time course.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the Elcatonin concentration to generate a dose-response curve and determine the EC50.

-

Intracellular Calcium Measurement

This method allows for the real-time monitoring of changes in intracellular calcium concentrations upon Elcatonin stimulation.

-

Objective: To measure the transient increase in intracellular calcium concentration following Elcatonin treatment.

-

Methodology:

-

Cell Loading: Load cells expressing the calcitonin receptor with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add Elcatonin to the cells and continuously record the changes in fluorescence over time using a fluorescence microscope or a plate reader.

-

Data Analysis: Convert the fluorescence intensity ratios to intracellular calcium concentrations and plot the time course of the calcium transient. Determine the peak response and the duration of the signal.

-

Western Blot for ERK Phosphorylation

This technique is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK.

-

Objective: To determine the effect of Elcatonin on the phosphorylation of ERK1/2.

-

Methodology:

-

Cell Treatment: Treat cells expressing the calcitonin receptor with Elcatonin for various time points.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

Analgesic Mechanism: The Role of the Serotonergic System

Elcatonin exhibits analgesic effects, particularly in patients with osteoporotic fractures, which are believed to be mediated through its action on the central nervous system.[3][14] Studies suggest the involvement of the descending serotonergic system.[5] Elcatonin has been shown to modulate the expression and activity of serotonin (B10506) receptors, such as 5-HT1A and 5-HT3, which are involved in pain transmission.[14][15] This modulation of the serotonergic system likely contributes to the pain-relieving properties of Elcatonin, independent of its effects on bone resorption.

Conclusion

This compound activates a complex network of intracellular signaling pathways upon binding to the calcitonin receptor. The primary Gs/cAMP/PKA and Gq/PLC/PKC pathways are central to its immediate cellular effects, most notably the inhibition of osteoclast function. The MAPK/ERK pathway serves as a point of signal integration, potentially mediating longer-term cellular responses. The analgesic effects of Elcatonin appear to be linked to the modulation of the central serotonergic system. A thorough understanding of these intricate signaling cascades is crucial for the continued development and optimization of therapeutic strategies targeting bone metabolism and associated pain. Further research is warranted to fully elucidate the quantitative and temporal dynamics of these pathways in response to Elcatonin and to explore the potential for biased agonism at the calcitonin receptor to selectively engage desired therapeutic signaling pathways.

References

- 1. Calcitonin gene-related peptide receptor activation produces PKA- and PKC-dependent mechanical hyperalgesia and central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Elcatonin? [synapse.patsnap.com]

- 4. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide enhances calcium current of rat dorsal root ganglion neurons and spinal excitatory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implantable Electrical Stimulation at Dorsal Root Ganglions Accelerates Osteoporotic Fracture Healing via Calcitonin Gene‐Related Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel resorption assay for osteoclast functionality based on an osteoblast-derived native extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Possible involvement of descending serotonergic systems in antinociception by centrally administered elcatonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ERK integrates PKA and PKC signaling in superficial dorsal horn neurons. II. Modulation of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of Elcatonin Acetate in Animal Models of Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Elcatonin acetate (B1210297) in preclinical animal models of osteoporosis. Elcatonin, a synthetic analogue of eel calcitonin, has demonstrated significant potential in mitigating bone loss by inhibiting bone resorption.[1] This document synthesizes key findings on its mechanism of action, detailed experimental protocols from various studies, and quantitative data on its efficacy, presented in a structured format to facilitate research and development in the field of osteoporosis therapeutics.

Mechanism of Action

Elcatonin acetate exerts its primary effect by binding to calcitonin receptors (CTR) on the surface of osteoclasts, the cells responsible for bone resorption.[2][3] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of osteoclast activity and survival.

Core Signaling Pathway

The binding of Elcatonin to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which is a key mediator of the inhibitory effects on osteoclasts.[2] This signaling cascade results in the disruption of the osteoclast's cytoskeleton, particularly the actin ring, which is essential for bone resorption.[2]

Furthermore, Elcatonin has been shown to influence the expression of several key genes involved in osteoclast function. It can suppress the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, as well as cathepsin K and the d2 isoform of vacuolar ATPase V0 domain (ATP6V0D2), which are crucial for the degradation of bone matrix.[4]

Beyond the cAMP-PKA pathway, Elcatonin may also modulate the levels of various cytokines and growth factors that play a role in bone metabolism. Studies suggest it can restrain the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), while promoting the levels of insulin-like growth factor-1 (IGF-1) and osteocalcin, which are important for bone formation.[1]

Efficacy in Animal Models of Osteoporosis

This compound has been evaluated in a variety of animal models that mimic different aspects of human osteoporosis. The following tables summarize the quantitative data from these studies, highlighting the experimental design and key outcomes.

Table 1: Disuse Osteoporosis Models

| Animal Model & Induction Method | Species, Age, Sex | This compound Dosage & Administration | Treatment Duration | Key Outcomes & Results |

| Tail Suspension [4][5] | C57BL/6J Mice, 7 weeks, Male | 20 U/kg, Subcutaneous, 3 times/week | 7 days | - Significantly higher trabecular bone mineral density (BMD) in the distal femur compared to vehicle-treated tail-suspended mice.[4]- Significantly higher trabecular bone volume compared to vehicle-treated tail-suspended mice.[4]- Significantly suppressed osteoclast surface and number .[4]- Significantly lower plasma tartrate-resistant acid phosphatase-5b (TRACP-5b) levels.[4] |

| Fracture Fixation (Post-osteotomy) [6][7] | Sprague-Dawley Rats, 6 weeks, Male | Not specified | 4, 8, and 12 weeks | - Significantly higher BMD values in the proximal tibia at all time points compared to the surgery-only group.[7]- Attenuated bone loss and deterioration of trabeculae observed via radiography and histology.[6] |

Table 2: Ovariectomy-Induced Osteoporosis Models

| Animal Model & Induction Method | Species, Age, Sex | This compound Dosage & Administration | Treatment Duration | Key Outcomes & Results |

| Ovariectomy (OVX) [8] | Sprague-Dawley Rats | 20 U/kg/day, Subcutaneous | 3 or 4 weeks | - Significantly increased tail-withdrawal latency , indicating an analgesic effect on OVX-induced hyperalgesia.[8]- Prevented the decrease in bone mineral density observed in vehicle-treated OVX rats.[8] |

| Ovariectomy (OVX) and Low-Calcium Diet [9] | Wistar Rats | Not specified | Not specified | - Significantly increased tibia ash weight and calcium content compared to the placebo group.[9]- Slightly lowered plasma alkaline phosphatase activity .[9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for future research.

Induction of Disuse Osteoporosis

This protocol is designed to induce skeletal unloading and subsequent bone loss.

This model simulates osteoporosis that can occur locally after a fracture and subsequent immobilization.[6]

-

Animal Model: 6-week-old male Sprague-Dawley rats are used.[6]

-

Anesthesia: Anesthesia is induced with 10% chloral (B1216628) hydrate (B1144303) (50 mg/kg, intraperitoneally).[6]

-

Surgical Procedure:

-

A lateral approach is made to the midshaft of the right femur.

-

A transverse osteotomy is performed.

-

The fracture is stabilized with a stainless intramedullary needle.

-

The right hind limb is immobilized via tibia-tail fixation to induce disuse.[6]

-

-

Treatment: Elcatonin or vehicle is administered subcutaneously for the duration of the experiment (up to 12 weeks).[6]

-

Analysis: At 4, 8, and 12 weeks post-surgery, the proximal tibias are harvested for BMD measurement, X-ray imaging, and histological analysis.[6]

Induction of Ovariectomy-Induced Osteoporosis

This is a widely used model for postmenopausal osteoporosis.

Conclusion

The evidence from various preclinical animal models strongly supports the efficacy of this compound in preventing bone loss associated with different forms of osteoporosis. Its primary mechanism of action through the inhibition of osteoclast function via the cAMP-PKA signaling pathway is well-established. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for osteoporosis. Further investigation into the long-term effects and optimal dosing regimens of Elcatonin, as well as its potential synergistic effects with other anabolic agents, is warranted.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitonin controls bone formation by inhibiting the release of sphingosine 1-phosphate from osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ovariectomy-induced hyperalgesia and antinociceptive effect of elcatonin, a synthetic eel calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness of the elcatonin transdermal system for the treatment of osteoporosis and the effect of the combination of elcatonin and active vitamin D3 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Elcatonin Acetate: A Deep Dive into its Analgesic Mechanisms in Bone Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Elcatonin acetate (B1210297), a synthetic analog of eel calcitonin, has emerged as a significant therapeutic agent in the management of bone pain, particularly that associated with osteoporosis and metastatic bone tumors.[1][2][3] Its potent analgesic effects, coupled with its established role in inhibiting bone resorption, make it a molecule of considerable interest in the fields of orthopedics, oncology, and pain management. This technical guide provides a comprehensive overview of the analgesic properties of Elcatonin acetate, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.

Mechanism of Analgesia: A Dual Approach

This compound exerts its analgesic effects through a multifaceted mechanism, involving both peripheral and central actions.

Peripheral Action: Targeting the Source of Pain

The primary peripheral mechanism of this compound is its direct action on osteoclasts, the cells responsible for bone breakdown.[3][4] By binding to calcitonin receptors (CTR) on the surface of osteoclasts, Elcatonin inhibits their activity and proliferation.[1][3][4] This suppression of bone resorption leads to a decrease in the release of calcium and other factors from the bone matrix that can sensitize nerve endings and contribute to pain.[1][4]

Furthermore, Elcatonin has been shown to modulate the levels of inflammatory mediators that play a crucial role in bone pain. It can restrain the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to be elevated in conditions of excessive bone resorption.[1]

Central Action: Modulating Pain Perception

Beyond its peripheral effects, this compound is believed to exert a central analgesic effect by directly influencing the hypothalamus and stimulating the release of β-endorphins, which are endogenous opioids with potent pain-relieving properties.[1] Additionally, research suggests that calcitonin can modulate the serotonergic system, a key player in pain transmission.[5][6] Studies in animal models have indicated that Elcatonin's analgesic effect may be mediated by the restoration of serotonin (B10506) receptors that control the release of neurotransmitters from C-afferent fibers.[5][6]

Signaling Pathways

The binding of this compound to the calcitonin receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[5][7] One of the primary pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] This pathway is thought to be crucial for the inhibitory effects of Elcatonin on osteoclast function.[4] Another potential pathway involves the coupling of the calcitonin receptor to phospholipase C (PLC), resulting in the release of intracellular calcium.[7]

Caption: this compound signaling pathway in osteoclasts.

Experimental Evidence and Protocols

A substantial body of evidence from both preclinical and clinical studies supports the analgesic efficacy of this compound in bone pain.

Preclinical Studies

Animal models have been instrumental in elucidating the mechanisms of Elcatonin's analgesic action.